N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes sulfonylation reactions, where sulfonyl chloride reacts with amines or other nucleophiles under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-4-methoxybenzamide
- N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N’-[2-(4-morpholinyl)ethyl]ethanediamide
Uniqueness
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S2/c1-14-5-6-15(2)19(12-14)29(25,26)22-13-20(18-4-3-11-27-18)28(23,24)17-9-7-16(21)8-10-17/h3-12,20,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPZPQLQIXLFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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